molecular formula C26H21F2N3O B14975916 2-(2,5-dimethylbenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

2-(2,5-dimethylbenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No.: B14975916
M. Wt: 429.5 g/mol
InChI Key: NHBSTNPUDGEIIB-UHFFFAOYSA-N
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Description

2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents. The reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE include other pyrazoloquinoline derivatives and fluorinated aromatic compounds.

Uniqueness

The uniqueness of 2-[(2,5-DIMETHYLPHENYL)METHYL]-8-FLUORO-5-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21F2N3O

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C26H21F2N3O/c1-16-3-4-17(2)19(11-16)14-31-26(32)23-15-30(13-18-5-7-20(27)8-6-18)24-10-9-21(28)12-22(24)25(23)29-31/h3-12,15H,13-14H2,1-2H3

InChI Key

NHBSTNPUDGEIIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F

Origin of Product

United States

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